molecular formula C7H3BrClNS B1288203 2-Bromo-5-chlorobenzo[d]thiazole CAS No. 2941-56-2

2-Bromo-5-chlorobenzo[d]thiazole

Cat. No.: B1288203
CAS No.: 2941-56-2
M. Wt: 248.53 g/mol
InChI Key: JTQBUCZAQFBAOE-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorobenzo[d]thiazole, or 2BCB, is an organobromine compound that is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of functionalized polymers, dyes, and other materials. 2BCB is a versatile compound that can be used in a variety of applications.

Scientific Research Applications

Fluorescent Compounds Development

2-Bromo-5-chlorobenzo[d]thiazole serves as a building block in the synthesis of fluorescent compounds with adjustable electronic properties. A study highlighted its role in the creation of D-π-A and D-π-D type thiazole-based aromatic heterocyclic fluorescent compounds. These compounds demonstrate high luminescence quantum yields and excellent thermal stability, indicating their potential for diverse applications in materials science and sensor technology (Tao et al., 2013).

Antimicrobial Activity

Derivatives of this compound have shown significant antimicrobial activity. Research on 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives revealed their efficacy against a variety of bacterial and fungal strains, showcasing the compound's relevance in the development of new antimicrobial agents (B'Bhatt & Sharma, 2017).

Synthesis of Thiazole Derivatives

This compound is crucial in synthesizing a wide range of thiazole derivatives. These derivatives have diverse applications, including their use in agriculture as fungicides and in pharmaceuticals for their therapeutic properties. The versatility of thiazole synthesis from this compound underlines its importance in organic chemistry and drug development (Sayed et al., 2000).

Antiviral and Anticancer Activities

Research into this compound derivatives has identified potential antiviral and anticancer properties. For example, studies on thiazole sulfonamides have reported specific anti-tobacco mosaic virus activity, suggesting the compound's utility in developing antiviral agents. Similarly, novel imidazo[2,1-b][1,3,4]-thiadiazole derivatives synthesized from this compound showed promising anticancer activities, particularly against leukemic cancer cell lines (Chen et al., 2010; Noolvi et al., 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements P261 and P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .

Properties

IUPAC Name

2-bromo-5-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQBUCZAQFBAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00596953
Record name 2-Bromo-5-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-56-2
Record name 2-Bromo-5-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00596953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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